Astersaponin B

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

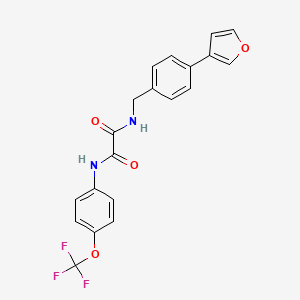

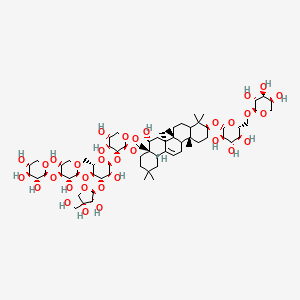

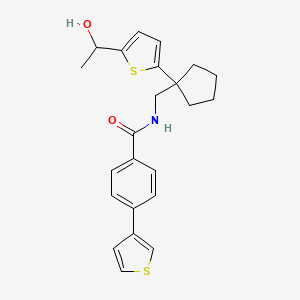

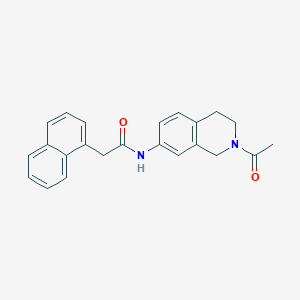

Astersaponin B is a natural compound found in the roots of Aster tataricus, a herbaceous plant commonly used in traditional Chinese medicine. It is a triterpenoid saponin with a molecular weight of 902.11 g/mol. Astersaponin B has been the subject of extensive scientific research due to its potential therapeutic properties.

Wissenschaftliche Forschungsanwendungen

Autophagy Induction and Neuroprotection

- Autophagy and Neurodegenerative Diseases : Astersaponin B, derived from Aster koraiensis, shows potential in treating neurodegenerative diseases like Parkinson’s by inducing autophagy. Autophagy, a self-degradative process, is crucial for balancing sources of energy at critical times in cellular stress and removing damaged proteins and organelles (Kwon, Ko, Zhang, Zhao, Yang, & Kwon, 2019)(source).

- Parkinson's Disease Therapy : Another study supports the use of Astersaponin B in Parkinson's disease therapy. It demonstrates neuroprotective effects by activating autophagy via the Erk/mTOR and AMPK/mTOR pathways in both in vitro and in vivo models (Zhang, Park, Zhao, Kwon, & Yang, 2021)(source).

Anti-inflammatory Activities

- Anti-inflammatory Mechanisms : Astersaponin B has been found to exhibit potent anti-inflammatory activities. It inhibits the phosphorylation and degradation of the inhibitor of NF-κB, thereby blocking the translocation of NF-κB p65 to the nucleus. This suggests its potential in the treatment of inflammatory diseases (Su, Jang, Wang, Lee, Rho, Kim, & Yang, 2019)(source).

Cancer Treatment Potential

- Antitumor Activities : Various studies on saponins, including Astersaponin B, indicate their antitumor potential. They are known to possess mechanisms that contribute to apoptosis, autophagy, cell cycle arrest, and inhibition of proliferation, metastasis, and angiogenesis in cancer cells. This highlights their role in cancer prevention and therapy (Zhou, Farooqi, & Xu, 2021)(source).

Cardiovascular Disease Treatment

- Myocardial Ischemia/Reperfusion Injury : Astersaponin B shows promise in treating myocardial ischemia/reperfusion injury by regulating inflammatory response and cell apoptosis. Its modulation of the Toll‐Like Receptor 4/Nuclear Factor‐κB signaling pathway is key to this therapeutic effect (Lu, Tang, Zhang, Luan, Mei, Xu, Zhang, Wang, & Maslov, 2015)(source).

Expectorant and Antitussive Effects

- Respiratory Ailments : The root of Aster tataricus, containing Astersaponin B, demonstrates significant expectorant and antitussive effects. These findings support its traditional use in respiratory ailments (Yu, Cheng, Xiang, Yu, Zhang, Zhang, & Xu, 2015)(source).

Zukünftige Richtungen

: Kwon, J., Ko, K., Zhang, L., Zhao, D., Yang, H. O., & Kwon, H. C. (2019). An Autophagy Inducing Triterpene Saponin Derived from Aster koraiensis. Molecules, 24(24), 4489. DOI: 10.3390/molecules24244489 : An Autophagy Inducing Triterpene Saponin Derived from Aster koraiensis. (2019). Molecules, 24(24), 4489. Europe PMC : Kwon, J., Ko, K., Zhang, L., Zhao, D., Yang, H. O., & Kwon, H. C. (2020). Triterpenoidal Saponins from the Leaves of Aster koraiensis and Their Inhibitory Effects on pSARS-CoV-2 Entry. Plants, 13(2), 303. DOI: 10.3390/plants13020303

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5R)-3-[(2S,3R,4S,5S,6S)-4-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-5-[(2S,3R,4S,5S)-3,5-dihydroxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] (4aR,5R,6aS,6bR,10S,12aR,14bS)-5-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C67H108O33/c1-26-48(96-55-46(82)49(32(72)22-89-55)97-54-44(80)39(75)30(70)20-88-54)50(98-59-52(84)66(86,24-68)25-92-59)47(83)57(93-26)99-51-40(76)31(71)21-90-58(51)100-60(85)67-16-15-61(2,3)17-28(67)27-9-10-35-63(6)13-12-37(62(4,5)34(63)11-14-64(35,7)65(27,8)18-36(67)73)95-56-45(81)42(78)41(77)33(94-56)23-91-53-43(79)38(74)29(69)19-87-53/h9,26,28-59,68-84,86H,10-25H2,1-8H3/t26-,28-,29-,30+,31+,32-,33+,34?,35?,36+,37-,38-,39-,40-,41+,42-,43+,44+,45+,46+,47+,48-,49-,50-,51+,52-,53-,54-,55-,56-,57-,58-,59-,63-,64+,65+,66+,67+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USYFGIHTVDRWHW-LIDOZGFGSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(COC2OC(=O)C34CCC(CC3C5=CCC6C7(CCC(C(C7CCC6(C5(CC4O)C)C)(C)C)OC8C(C(C(C(O8)COC9C(C(C(CO9)O)O)O)O)O)O)C)(C)C)O)O)O)OC1C(C(CO1)(CO)O)O)OC1C(C(C(CO1)O)OC1C(C(C(CO1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H](CO[C@H]2OC(=O)[C@]34CCC(C[C@H]3C5=CCC6[C@]7(CC[C@@H](C(C7CC[C@]6([C@@]5(C[C@H]4O)C)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO[C@H]9[C@@H]([C@H]([C@H](CO9)O)O)O)O)O)O)C)(C)C)O)O)O)O[C@H]1[C@@H]([C@](CO1)(CO)O)O)O[C@H]1[C@@H]([C@H]([C@H](CO1)O)O[C@H]1[C@@H]([C@H]([C@@H](CO1)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C67H108O33 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1441.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Astersaponin B | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[2-{[(dimethylamino)methylene]amino}-6-(4-methoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethyliminoformamide](/img/structure/B2973753.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2973758.png)

![1-ethyl-4-(4-methoxyphenyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione](/img/structure/B2973759.png)

![1-methyl-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2973761.png)

![N-(benzo[d]thiazol-2-yl)-2-((2-isopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2973764.png)

![N-(3-chlorophenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2973769.png)